molecular formula C26H19Cl2N5O4 B1667235 BMS-688521 CAS No. 893397-44-9

BMS-688521

Cat. No.: B1667235
CAS No.: 893397-44-9
M. Wt: 536.4 g/mol
InChI Key: LILGMDXLRPEBNH-HFZDXXHNSA-N
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Description

BMS 688521 is a potent, orally active inhibitor of the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This small molecule antagonist has potential anti-inflammatory activity and is primarily used in research settings to study its effects on immune responses .

Mechanism of Action

Target of Action

BMS-688521, also known as “6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid”, is a potent inhibitor of the LFA-1/ICAM interaction . The primary targets of this compound are ITGAL and ITGB2 , which are integrins involved in the LFA-1/ICAM interaction.

Mode of Action

This compound acts as an antagonist of the LFA-1/ICAM interaction . It binds to the LFA-1 integrin, preventing it from interacting with ICAM-1. This inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory response .

Biochemical Pathways

The inhibition of the LFA-1/ICAM interaction by this compound affects the leukocyte adhesion cascade , a critical pathway in the immune response. By preventing leukocyte adhesion, this compound disrupts leukocyte migration into inflamed tissues, thereby modulating the immune response .

Pharmacokinetics

This compound is orally active . In animal studies, it has shown a Cmax of 0.32 μM, a Tmax of 1.0 μM, and an AUC of 1.5 μM h after oral administration of 5 mg/kg . The bioavailability (F) was found to be 50% . After intravenous administration of 1 mg/kg, the T1/2 was 1.6 hours, the MRT was 1.7 hours, the CL was 50 mL/mim/kg, and the Vss was 5.1 L/kg .

Result of Action

This compound has been shown to be efficacious in a mouse model of allergic eosinophilic lung inflammation . It significantly inhibited eosinophil accumulation in the lungs, with dose-dependent inhibition observed at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 688521 involves multiple steps, including the formation of a triazaspiro structure. The key steps include:

  • Formation of the triazaspiro core.
  • Introduction of the cyanophenyl and dichlorophenyl groups.
  • Final coupling with pyridinecarboxylic acid.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for BMS 688521 are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This would include the use of large-scale reactors, purification systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

BMS 688521 primarily undergoes:

    Substitution reactions: Introduction of various functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Substitution reactions: Often involve reagents like halides and bases.

    Oxidation reactions: Utilize oxidizing agents such as potassium permanganate.

    Reduction reactions: Employ reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various derivatives of BMS 688521, which are used to study structure-activity relationships and optimize its pharmacological properties .

Scientific Research Applications

BMS 688521 has a wide range of applications in scientific research:

    Chemistry: Used to study the interaction between small molecules and proteins.

    Biology: Investigates the role of LFA-1/ICAM-1 interaction in immune responses.

    Medicine: Explores potential therapeutic applications in inflammatory diseases.

    Industry: Utilized in the development of new anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

    BT100: An aptamer that impedes the interaction of von Willebrand factor with platelet glycoprotein.

    Cyclo (Ala-Arg-Gly-Asp-Mamb): A selective antagonist of the RGD peptide.

    Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): An RGD-containing inhibitory peptide.

Uniqueness

BMS 688521 is unique due to its high potency and oral activity as an inhibitor of the LFA-1/ICAM-1 interaction. Its efficacy in reducing eosinophil accumulation in lung inflammation models sets it apart from other similar compounds .

Properties

IUPAC Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGMDXLRPEBNH-HFZDXXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893397-44-9
Record name BMS-688521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-688521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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